molecular formula C12H15BrO B1600207 1-Bromo-4-(cyclohexyloxy)benzene CAS No. 30752-31-9

1-Bromo-4-(cyclohexyloxy)benzene

Cat. No. B1600207
CAS RN: 30752-31-9
M. Wt: 255.15 g/mol
InChI Key: YFUDIBSZKPCLQH-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexyloxy)benzene is a chemical compound with the CAS Number: 30752-31-9 and a molecular weight of 255.15 . It is used in various scientific research and has a solid physical form .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(cyclohexyloxy)benzene consists of a benzene ring with a bromine atom and a cyclohexyloxy group attached to it . The InChI code for this compound is 1S/C12H15BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 .


Physical And Chemical Properties Analysis

1-Bromo-4-(cyclohexyloxy)benzene is a solid at room temperature . It has a molecular weight of 255.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Photoluminescence Properties

1-Bromo-4-( 2,2-diphenylvinyl) benzene, a related compound, has been synthesized and its structure characterized, revealing photoluminescence properties in both solution and solid state. This compound exhibits Aggregation-Induced Emission (AIE) peculiarity, showing significantly higher fluorescence intensity in the solid state compared to in solution (Liang Zuo-qi, 2015).

All-Benzene Carbon Nanocages

An all-benzene carbon nanocage representing a junction unit of branched carbon nanotubes was synthesized using a stepwise assembly process involving 1-Bromo-4-(cyclohexyloxy)benzene derivatives. This synthesis revealed unique properties like high fluorescence quantum yield and a large two-photon absorption cross section, which are attractive for various applications (Katsuma Matsui et al., 2013).

Graphene Nanoribbon Synthesis

1-Bromo-4-(3,7-dimethyloctyl)benzene, another variant, has been synthesized and characterized as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This compound plays a crucial role in controlling edge morphology and width of graphene nanoribbons (S. Patil et al., 2012).

Bromobenzene Derivatives in Molecular Electronics

Aryl bromides like 1-Bromo-4-(methoxymethyl)benzene serve as building blocks for thiol end-capped molecular wires in molecular electronics. These compounds undergo efficient synthetic transformations, making them useful in this field (N. Stuhr-Hansen et al., 2005).

Benzene Hydrogenation Catalyst

Studies on benzene hydrogenation in the presence of Pt nanoparticles of different shapes, involving derivatives of 1-Bromo-4-(cyclohexyloxy)benzene, have shown that the shape of the nanoparticles significantly affects catalytic selectivity. This research helps in understanding the role of nanoparticle shapes in catalytic processes (K. Bratlie et al., 2007).

Safety And Hazards

1-Bromo-4-(cyclohexyloxy)benzene is associated with several safety hazards. It has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it can cause skin irritation and may be harmful if swallowed . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-4-cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDIBSZKPCLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456700
Record name 1-bromo-4-cyclohexyloxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(cyclohexyloxy)benzene

CAS RN

30752-31-9
Record name 1-Bromo-4-(cyclohexyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30752-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-4-cyclohexyloxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 1-bromo-4-iodo-benzene, (1.00 g, 3.53 mmol), o-phenanthroline (255 mg, 1.41 mmol) and cyclohexanol (1.770 g, 17.67 mmol) in toluene (1.500 mL) was added copper(I) iodide (135 mg, 0.707 mmol) and Cs2CO3 (2.879 g, 8.837 mmol). The resulting mixture was then stirred at 120° C. in a sealed tube for 15 hours. The solvent was then removed under reduced pressure and the product was purified by flash chromatography (eluted by hexane). 1H NMR (400 MHz, MeOD) δ1.32-1.65 (m, 6H), 1.77-1.86 (m, 2H), 1.94-2.03 (m, 2H), 4.24-4.37 (m, 1H), 6.81-6.90 (m, 2H), 7.36-7.41 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
2.879 g
Type
reactant
Reaction Step Two
Quantity
135 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Boron trifluoride etherate (5.83 mL) was added to a mixture of 4-bromophenol (39.8 g) and cyclohexene (187 mL) in toluene (160 mL) to form bright orange-red solution. The mixture was stirred at 40° C. under nitrogen for 5 hr. The mixture was quenched with 2N NaOH aq. (40 mL) and water at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with hexane) to give the title compound (46.3 g) as pale yellow oil.
Quantity
5.83 mL
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
187 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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